molecular formula C23H18N4O2S2 B13377752 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13377752
M. Wt: 446.5 g/mol
InChI Key: HXPAHSAEJQQVQZ-UNOMPAQXSA-N
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Description

The compound 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that features a benzimidazole core, a furan ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a furan aldehyde.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thioamide and an aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles including amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent for treating infections and oxidative stress-related diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting microbial growth and reducing oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Uniqueness

The uniqueness of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one lies in its multi-functional structure, which combines the properties of benzimidazole, furan, and thiazolidinone. This combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H18N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O2S2/c1-13-7-8-15(11-14(13)2)24-22-27-21(28)19(30-22)12-16-9-10-20(29-16)31-23-25-17-5-3-4-6-18(17)26-23/h3-12H,1-2H3,(H,25,26)(H,24,27,28)/b19-12-

InChI Key

HXPAHSAEJQQVQZ-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2)C

Origin of Product

United States

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